REACTION_SMILES
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[Br-:14].[C:15]([CH3:16])(=[O:17])[c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[CH3:24][C:25](=[O:26])[CH3:27].[K+:8].[K+:9].[O-:10][C:11]([O-:12])=[O:13].[S:1]1[C:2](=[S:3])[NH:4][C:5](=[O:6])[CH2:7]1>>[S:1]1[C:2](=[S:3])[N:4]([CH2:16][C:15](=[O:17])[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[C:5](=[O:6])[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CSC(=S)N1
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Name
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Type
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product
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Smiles
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O=C(CN1C(=O)CSC1=S)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |